Nitrosonium tetrafluoroborate

Catalog No.
S643891
CAS No.
14635-75-7
M.F
NOBF4
BF4NO
M. Wt
116.81 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosonium tetrafluoroborate

CAS Number

14635-75-7

Product Name

Nitrosonium tetrafluoroborate

IUPAC Name

azanylidyneoxidanium;tetrafluoroborate

Molecular Formula

NOBF4
BF4NO

Molecular Weight

116.81 g/mol

InChI

InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1

InChI Key

KGCNVGDHOSFKFT-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.N#[O+]

Synonyms

BF4NO, nitrosonium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.N#[O+]

Nitrosonium tetrafluoroborate (NOBF4), also known as nitrosyl tetrafluoroborate, is a colorless crystalline solid widely used as a nitrosating agent in organic synthesis []. It is the nitrosonium salt of fluoroboric acid (HBF4) formed by the combination of the nitrosonium cation (NO+) and the tetrafluoroborate anion (BF4-). Nitrosonium tetrafluoroborate plays a significant role in various organic transformations due to its unique oxidizing and electrophilic properties [].


Molecular Structure Analysis

Nitrosonium tetrafluoroborate features a linear molecular structure. The NO+ cation consists of a triple bond between nitrogen and oxygen, with a formal positive charge residing on the nitrogen atom []. The tetrafluoroborate anion (BF4-) adopts a tetrahedral geometry with boron at the center and four fluorine atoms bonded to it in a sp3 hybridization state. The electrostatic attraction between the positively charged NO+ and the negatively charged BF4- ions form the ionic bond in nitrosonium tetrafluoroborate.


Chemical Reactions Analysis

Synthesis:

Nitrosonium tetrafluoroborate can be synthesized through several methods. One common approach involves reacting perfectly dry hydrogen fluoride (HF) and nitrogen dioxide (NO2) with boron trifluoride (BF3) under specific conditions (low temperature, inert atmosphere) to yield NOBF4.

Reaction 1: Synthesis of Nitrosonium Tetrafluoroborate

BF3 + NO2 + HF  → NOBF4 + ½ H2O (g)

Another method utilizes dinitrogen pentoxide (N2O5) instead of NO2, although it offers a lower yield.

Decomposition:

Nitrosonium tetrafluoroborate decomposes upon contact with water, forming nitric oxide (NO), tetrafluoroboric acid (HBF4), and hydrofluoric acid (HF) [].

Reaction 2: Decomposition of Nitrosonium Tetrafluoroborate in Water

NOBF4 + H2O → NO + HBF4 + HF

Other Relevant Reactions:

  • Nitrosonium tetrafluoroborate acts as a nitrosating agent, introducing a nitrosonium group (NO+) to organic molecules. For instance, it reacts with arylamines to form diazonium tetrafluoroborates, which are then used in the Balz-Schiemann reaction for the synthesis of aryl fluorides [].
  • NOBF4 can function as an oxidizing agent, accepting electrons from other molecules. For example, it oxidizes metal complexes like ferrocene to their corresponding cations.

Physical And Chemical Properties Analysis

  • Melting Point: 250°C
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in polar aprotic solvents like acetonitrile and nitromethane. Decomposes in water.
  • Appearance: Colorless crystalline solid []
  • Density: 2.185 g/cm³

Nitrosating Agent and Oxidizing Agent:

  • NOBF₄ acts as a nitrosating agent, introducing a nitrosonium (NO+) group to organic molecules. This functional group modification plays a crucial role in various organic reactions. [Source: Nitrosonium tetrafluoroborate, Sigma-Aldrich, ]
  • It also functions as an oxidizing agent, transferring electrons from other molecules, facilitating diverse organic transformations. [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

Diazonium Salt Formation and Balz-Schiemann Reaction:

  • NOBF₄ can directly convert arylamines (aromatic amines) to diazonium tetrafluoroborates (ArN₂⁺BF₄⁻). These diazonium salts are then employed in the Balz-Schiemann reaction, a valuable method for synthesizing aryl fluorides (aromatic fluorides). [Source: NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE, National Institutes of Health (.gov), ]

Other Applications:

  • NOBF₄ finds use in various other research areas, including:
    • Iodination of aromatics: It can act as a catalyst for the iodination of aromatic compounds using iodide ions and air as the oxidant. [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]
    • Nitrosamine synthesis: It can facilitate the conversion of secondary amines to nitrosamines, which are organic compounds containing the N-nitroso functional group (-N=O-NO). [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]
    • Deamination of primary amides: It can be used for the removal of the amine group (NH₂) from primary amides. [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]
    • Synthesis of azides from arylhydrazines: NOBF₄ can be involved in the conversion of arylhydrazines (Ar-NH-NH₂) to azides (Ar-N₃). [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]
    • Preparation of ferrocenium tetrafluoroborate: It can react with ferrocene (Fe(C₅H₅)₂) to form ferrocenium tetrafluoroborate (Fe(C₅H₅)₂⁺BF₄⁻). [Source: Nitrosonium tetrafluoroborate, Alfa Aesar, ]

UNII

B99S282SUJ

Wikipedia

Nitrosonium tetrafluoroborate

Dates

Modify: 2023-08-15

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